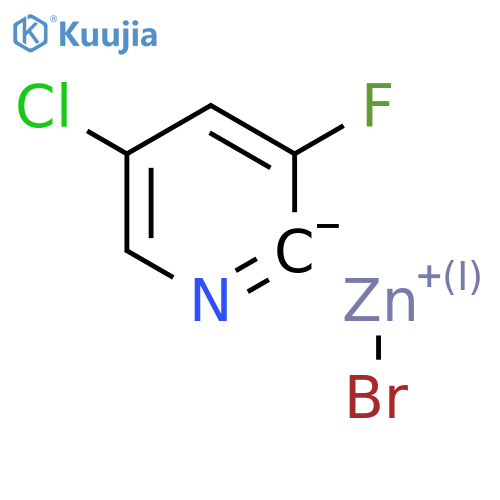Cas no 2738350-86-0 (5-Chloro-3-fluoro-2-pyridylzinc bromide)

2738350-86-0 structure
商品名:5-Chloro-3-fluoro-2-pyridylzinc bromide
5-Chloro-3-fluoro-2-pyridylzinc bromide 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-fluoro-2-pyridylzinc bromide
- 2738350-86-0
-
- インチ: 1S/C5H2ClFN.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1
- InChIKey: JMLRNRFNWODCRS-UHFFFAOYSA-M
- ほほえんだ: Br[Zn+].ClC1=CN=[C-]C(=C1)F
計算された属性
- せいみつぶんしりょう: 272.83346g/mol
- どういたいしつりょう: 272.83346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.4Ų
5-Chloro-3-fluoro-2-pyridylzinc bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB584468-100 ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 100 ml |
€1958.20 | 2024-04-17 | ||
| abcr | AB584468-50ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 50ml |
€1534.30 | 2025-03-19 | ||
| abcr | AB584468-50 ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 50 ml |
€1535.90 | 2024-04-17 | ||
| abcr | AB584468-100ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 100ml |
€1955.40 | 2025-03-19 |
5-Chloro-3-fluoro-2-pyridylzinc bromide 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
2738350-86-0 (5-Chloro-3-fluoro-2-pyridylzinc bromide) 関連製品
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2738350-86-0)5-Chloro-3-fluoro-2-pyridylzinc bromide

清らかである:99%/99%
はかる:50ml/100ml
価格 ($):910.0/1160.0